2-bromo-N-(4-methylbenzyl)propanamide
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Overview
Description
Preparation Methods
The synthesis of 2-bromo-N-(4-methylbenzyl)propanamide typically involves the bromination of N-(4-methylbenzyl)propanamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-N-(4-methylbenzyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-Bromo-N-(4-methylbenzyl)propanamide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Mechanism of Action
The mechanism of action of 2-bromo-N-(4-methylbenzyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . This interaction can modulate the activity of the target, resulting in various biological effects .
Comparison with Similar Compounds
2-Bromo-N-(4-methylbenzyl)propanamide can be compared with other similar compounds, such as:
2-Bromo-N-(benzyl)propanamide: Lacks the methyl group on the benzyl ring, which can affect its reactivity and biological activity.
2-Chloro-N-(4-methylbenzyl)propanamide: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
N-(4-Methylbenzyl)propanamide: Does not contain a halogen atom, making it less reactive in certain substitution reactions.
Properties
IUPAC Name |
2-bromo-N-[(4-methylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8-3-5-10(6-4-8)7-13-11(14)9(2)12/h3-6,9H,7H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSCNJPOWMWPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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